Ortho vs. Para Isomer: UT-A1 Inhibitory Potency Comparison
1,1-Dibutyl-3-(o-tolyl)urea exhibits a 6.7-fold lower inhibitory potency against rat UT-A1 compared to its para-methyl positional isomer 1,1-dibutyl-3-(p-tolyl)urea when assayed under identical conditions [1]. This potency differential arises from the steric influence of the ortho-methyl group on ligand binding conformation [1].
| Evidence Dimension | Inhibition of UT-A1 (rat) |
|---|---|
| Target Compound Data | IC50 = 5,000 nM |
| Comparator Or Baseline | 1,1-Dibutyl-3-(p-tolyl)urea; IC50 = 750 nM |
| Quantified Difference | 6.7-fold lower potency (ortho vs. para) |
| Conditions | MDCK cells expressing rat UT-A1, 15 min incubation, fluorescence plate reader assay |
Why This Matters
The 6.7-fold potency difference mandates separate procurement and testing of the ortho isomer for SAR studies rather than assuming interchangeability with the para isomer.
- [1] BindingDB. BDBM50575418 (CHEMBL4874369): 1,1-Dibutyl-3-(o-tolyl)urea IC50 = 5,000 nM for rat UT-A1. BDBM50575385 (CHEMBL4877290): 1,1-Dibutyl-3-(p-tolyl)urea IC50 = 750 nM for rat UT-A1. View Source
